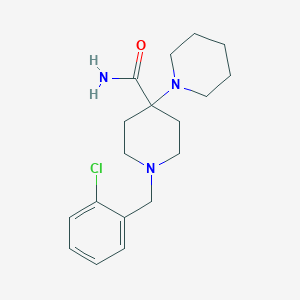

1'-(2-chlorobenzyl)-1,4'-bipiperidine-4'-carboxamide

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c19-16-7-3-2-6-15(16)14-21-12-8-18(9-13-21,17(20)23)22-10-4-1-5-11-22/h2-3,6-7H,1,4-5,8-14H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBLETXRWFZIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate precursors such as piperidine derivatives.

Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the bipiperidine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the intermediate compound with a suitable amide-forming reagent, such as an acid chloride or anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Clocapramine Hydrochloride Hydrate

Structure: 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-1,4'-bipiperidine-4'-carboxamide dihydrochloride monohydrate . Key Differences:

- The substituent at the 1'-position is a dibenzoazepine-propyl group, which is bulkier and more rigid than the 2-chlorobenzyl group in the target compound.

- Pharmacological Activity : Clocapramine is a tricyclic antipsychotic with dopamine and serotonin receptor antagonism. The dibenzoazepine moiety likely enhances CNS penetration and receptor affinity, whereas the 2-chlorobenzyl group in the target compound may prioritize different binding interactions .

Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-1,4'-Bipiperidine-4'-Carboxamide)

Structure : Features a 4-oxobutyl chain terminated with a 4-fluorophenyl group at the 1'-position .

Key Differences :

- The fluorophenyl-oxobutyl substituent introduces a ketone group, increasing polarity compared to the chlorobenzyl group.

- Pharmacological Activity : Pipamperone is a serotonin antagonist and dopamine partial agonist used for anxiety and psychosis. The fluorophenyl group’s electronic effects (strong electron-withdrawing) contrast with the 2-chlorobenzyl group’s steric and lipophilic contributions .

1'-(Phenylmethyl)-1,4'-Bipiperidine-4'-Carboxamide

Key Differences:

- Activity: Limited data, but unsubstituted analogs often show reduced potency in receptor-binding assays compared to halogenated derivatives .

Physicochemical and Pharmacological Data

*LogP estimated using fragment-based methods.

Key Research Findings

- Toxicity Profile : The base structure (1,4'-bipiperidine-4'-carboxamide) is associated with corrosive properties (Risk Phrase R34) and acute toxicity (R22) . The 2-chlorobenzyl group may mitigate or exacerbate these effects, but empirical data are lacking.

Biological Activity

1'-(2-chlorobenzyl)-1,4'-bipiperidine-4'-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties, interaction with biological targets, and overall pharmacological profile.

Chemical Structure

The chemical structure of this compound features a bipiperidine core with a chlorobenzyl substituent. This structural motif is significant for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds related to the bipiperidine structure. For instance, derivatives with similar structures have been shown to exhibit strong cytotoxicity against human cancer cell lines. The mechanism often involves the activation of apoptotic pathways through caspase activation.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Caspase activation |

| Oncrasin-1 | 0.011 | Interferes with cellular signaling proteins |

| Compound 4b | 0.001 | Activates caspase-8 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Studies indicate that this compound may induce apoptosis through the activation of caspases, similar to other compounds in its class.

Urease Inhibition

Another area of interest is the urease inhibitory activity exhibited by related compounds. For instance, a compound structurally related to this compound showed significant urease inhibitory activity with an IC50 value comparable to standard inhibitors.

Table 2: Urease Inhibitory Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Methyl 4-(4-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 25.02 | |

| Thiourea | 22.32 | Standard |

Case Studies

Several case studies have explored the pharmacological profile of bipiperidine derivatives:

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in vitro and in vivo models.

- Neuropharmacological Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1'-(2-chlorobenzyl)-1,4'-bipiperidine-4'-carboxamide to improve yield and purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:

- Step 1 : Piperidine ring formation via nucleophilic substitution, using anhydrous solvents (e.g., THF) to minimize side reactions.

- Step 2 : Chlorobenzyl group introduction via Buchwald-Hartwig coupling, with palladium catalysts under inert atmospheres.

- Step 3 : Carboxamide functionalization using carbodiimide-mediated coupling agents (e.g., EDC/HOBt) .

- Critical Parameters : Monitor temperature (±2°C tolerance), solvent polarity, and reaction time to avoid byproducts. Use TLC/HPLC for intermediate purity checks .

Q. What analytical techniques are recommended for confirming the structural integrity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation and chlorobenzyl substitution patterns. Compare chemical shifts with computed spectra (e.g., ChemDraw predictions) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns aligned with chlorine presence .

- X-ray Crystallography : For resolving ambiguous stereochemistry, particularly in bipiperidine systems .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/ion channels with structural homology to known piperidine-based ligands (e.g., σ-receptors, dopamine transporters).

- In Vitro Assays : Use cell-based fluorescence polarization (FP) or radioligand binding assays. Include positive/negative controls (e.g., haloperidol for σ-receptor antagonism) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., buffer pH, temperature, cell line variability). For example, σ-receptor binding may vary with Mg²⁺ ion concentration .

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data across studies, adjusting for batch effects or instrument sensitivity .

- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model bipiperidine flexibility and chlorobenzyl hydrophobic interactions over 100-ns trajectories .

- Docking Studies : Employ AutoDock Vina with hybrid scoring functions (e.g., force field + machine learning) to predict binding poses in ATP-binding pockets .

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials at the MP2/6-31G* level to refine docking parameters .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and optimize mobile phase composition (e.g., heptane/ethanol gradients) .

- Asymmetric Catalysis : Develop Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enforce stereocontrol during chlorobenzyl group addition .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee) during crystallization .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer :

- Hill Slope Modeling : Fit data to the Hill equation to identify cooperative binding effects or allosteric modulation .

- Machine Learning : Train random forest models on toxicity endpoints (e.g., LD₅₀) using molecular descriptors (e.g., LogP, topological polar surface area) .

- Bayesian Inference : Quantify uncertainty in EC₅₀ estimates by integrating prior data from structurally analogous compounds .

Methodological Framework Integration

Q. How should theoretical frameworks guide the investigation of this compound’s mechanism of action?

- Methodological Answer :

- Link to Pharmacophore Models : Map bipiperidine-carboxamide motifs to known pharmacophores (e.g., opioid receptor ligands) to hypothesize binding modes .

- Systems Biology Approaches : Construct interaction networks (e.g., STRING database) to identify off-target effects on signaling pathways like MAPK/ERK .

- Kinetic-PH Model Integration : Combine Michaelis-Menten kinetics with physiologically based pharmacokinetic (PBPK) models to predict in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.